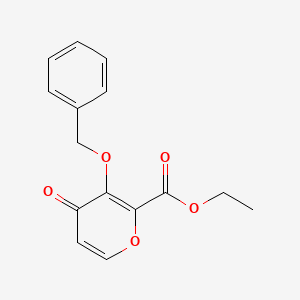

Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate

Description

Chemical Identity and Nomenclature

This compound is identified by the Chemical Abstracts Service number 1332855-94-3 and possesses the molecular formula C₁₅H₁₄O₅. The compound exhibits a molecular weight of 274.27 grams per mole, with the more precise value reported as 274.2687 grams per mole in certain databases. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as ethyl 4-oxo-3-phenylmethoxypyran-2-carboxylate in alternative nomenclature systems.

The structural representation of this compound can be expressed through its Simplified Molecular Input Line Entry System code as O=C(OCC)C1=C(C(C=CO1)=O)OCC2=CC=CC=C2, which clearly delineates the connectivity between the pyran ring system, the benzyloxy substituent, and the ethyl ester functionality. The compound's three-dimensional structure has been catalogued in chemical databases with the PubChem identifier 87688176, facilitating its identification and retrieval in computational chemistry applications.

The MDL number MFCD31697637 provides an additional unique identifier for this compound within the Molecular Design Limited database system. The International Chemical Identifier Key QZWDHGOVQBRIFJ-UHFFFAOYSA-N serves as a standardized hash code derived from the molecular structure, enabling unambiguous identification across different chemical information systems.

Table 1: Chemical Identifiers for this compound

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1332855-94-3 |

| Molecular Formula | C₁₅H₁₄O₅ |

| Molecular Weight | 274.27 g/mol |

| MDL Number | MFCD31697637 |

| PubChem Identifier | 87688176 |

| International Chemical Identifier Key | QZWDHGOVQBRIFJ-UHFFFAOYSA-N |

Historical Context and Discovery

The development of this compound emerged from broader research efforts focused on synthesizing functionalized 4H-pyran derivatives. The parent compound, 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, was first synthesized as documented in patent literature from 2018, establishing the foundational synthetic pathways that would later be adapted for ester derivatives. This synthesis employed furfuryl alcohol as the starting material through a novel four-step process involving rearrangement, addition, hydroxyl protection, and oxidation reactions.

The historical significance of this compound class becomes apparent when examining the broader development of 4H-pyran chemistry. The fundamental 4H-pyran structure was first isolated and characterized in 1962 through pyrolysis of 2-acetoxy-3,4-dihydro-2H-pyran, though it was found to be notably unstable, particularly in the presence of air. This instability prompted subsequent research into stabilized derivatives, leading to the development of substituted variants such as the benzyloxy-substituted compounds.

The synthetic methodology for producing this compound builds upon established protocols for creating 4H-pyran derivatives through multicomponent reactions. These approaches have been refined over decades to incorporate green chemistry principles, utilizing environmentally benign solvents and catalytic systems while maintaining high yields and selectivity. The specific benzyloxy substitution pattern was developed to enhance stability while preserving the reactivity necessary for further synthetic transformations.

Research investigations into 4H-pyran derivatives gained momentum particularly in the context of developing biologically active compounds. The structural motif present in this compound has been recognized for its potential in creating molecules with diverse biological activities, including antifungal, antiviral, antioxidant, and anticancer properties. This recognition has driven continued interest in developing efficient synthetic routes to access such compounds.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable importance within the field of heterocyclic chemistry due to its embodiment of multiple reactive functionalities within a single molecular framework. The compound represents a sophisticated example of how the 4H-pyran core can be elaborated to create complex molecular architectures suitable for diverse synthetic applications. The presence of both electron-withdrawing and electron-donating substituents creates a molecule with balanced reactivity profiles.

The 4H-pyran ring system itself demonstrates unique chemical properties that distinguish it from other six-membered heterocycles. Unlike the aromatic pyridine system, the 4H-pyran structure contains localized double bonds that confer specific reactivity patterns. The oxine nomenclature traditionally associated with nitrogen-containing heterocycles is deliberately avoided for pyran systems to prevent confusion with quinolin-8-ol derivatives.

Within the broader context of heterocyclic chemistry, compounds containing the 4H-pyran motif have emerged as versatile scaffolds for developing biologically active molecules. Research has demonstrated that 4H-pyran derivatives exhibit significant potential as cyclin-dependent kinase 2 inhibitors, with specific structural features contributing to their binding affinity and selectivity. The benzyloxy substitution pattern present in this compound provides hydrophobic interactions that enhance binding to target proteins while maintaining appropriate pharmacological properties.

Table 2: Chemical Properties of Related 4H-Pyran Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid | C₁₃H₁₀O₅ | 246.21 | Benzyloxy, carboxylic acid |

| This compound | C₁₅H₁₄O₅ | 274.27 | Benzyloxy, ethyl ester |

| 3-(benzyloxy)-2-methyl-4H-pyran-4-one | C₁₃H₁₂O₃ | - | Benzyloxy, methyl |

The synthetic accessibility of this compound through established methodologies has contributed to its significance as a building block for more complex heterocyclic systems. Recent advances in pyrone remodeling strategies have demonstrated the utility of similar compounds in accessing diverse nitrogen-fused heterocycles through innovative annulation reactions. These developments highlight the continued relevance of the 4H-pyran framework in modern synthetic chemistry.

The compound's importance extends to its role in understanding structure-activity relationships within the 4H-pyran family. Comparative studies examining various substitution patterns have revealed how modifications to the basic pyran structure influence both chemical reactivity and biological activity. The specific combination of benzyloxy substitution at the 3-position and ethyl ester functionality at the 2-position creates a molecule with distinct properties that differentiate it from other members of the 4H-pyran family.

Furthermore, the development of efficient synthetic routes to this compound has contributed to broader understanding of heterocycle synthesis. The methodologies employed in its preparation, including multicomponent reactions and green chemistry approaches, represent important advances in the field of organic synthesis. These techniques have found application beyond the specific preparation of this compound, influencing approaches to synthesizing other complex heterocyclic systems.

Properties

IUPAC Name |

ethyl 4-oxo-3-phenylmethoxypyran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O5/c1-2-18-15(17)14-13(12(16)8-9-19-14)20-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZWDHGOVQBRIFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)C=CO1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, focusing on its antimicrobial and anticancer properties, as well as its potential mechanisms of action. The findings are supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyran ring structure, which contributes to its reactivity and biological activity. The presence of the benzyloxy group enhances its solubility and interaction with biological targets.

Molecular Formula

- Molecular Formula : C13H12O5

- Molecular Weight : 248.23 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial effects against various bacterial strains. A study highlighted its effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, showcasing a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the modulation of cell cycle progression and the activation of caspase pathways, leading to increased cell death.

Case Study: In Vivo Efficacy

A recent study evaluated the in vivo efficacy of this compound in a mouse model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, alongside an increase in apoptotic markers within tumor tissues.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation.

- Receptor Interaction : It can interact with cellular receptors, modulating signaling pathways associated with growth and survival.

- Oxidative Stress Modulation : this compound may influence reactive oxygen species (ROS) levels, contributing to its cytotoxic effects on cancer cells.

Comparative Biological Activity Table

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Effective against S. aureus and B. subtilis | Induces apoptosis in MCF-7 and A549 cells | Enzyme inhibition, receptor interaction |

| Mthis compound | Moderate activity against similar strains | Less potent than ethyl derivative | Similar mechanisms but lower efficacy |

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group modifications that can lead to the development of novel compounds .

2. Medicinal Chemistry:

The compound has been investigated for its potential biological activities, including:

- Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.

- Anticancer Activity: Research indicates that it may inhibit cancer cell proliferation, making it a candidate for further pharmaceutical development .

3. Drug Development:

this compound is noted for its role as a lead compound in the development of new pharmaceuticals. Its structural features are similar to those found in several marketed drugs, suggesting its utility in drug design .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarities

Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate belongs to the 4-oxo-4H-pyran-2-carboxylate family. Key structural analogs and their properties are summarized below:

Key Differences

Substituent Position and Reactivity: The benzyloxy group at position 3 in the target compound distinguishes it from 5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid (benzyloxy at position 5). This positional difference significantly impacts reactivity; for example, the 3-benzyloxy group may sterically hinder nucleophilic attacks at adjacent positions compared to the 5-substituted analog . The ethyl ester group at position 2 enhances lipophilicity compared to carboxylic acid analogs (e.g., 119736-16-2), making it more suitable for reactions requiring non-polar solvents .

Synthetic Pathways :

- The target compound is synthesized via esterification of 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid , whereas analogs like 3-(2-benzoylallyl)-4-hydroxy-6-methylpyran-2-one (from ) are prepared via alkylation or thiol-addition reactions . These divergent methods highlight the influence of functional groups on synthetic strategy.

Physical Properties :

- Melting points for pyran-2-one derivatives vary with substituents. For instance, 3-(2-benzoyl-3-ethoxypropyl)-4-hydroxy-6-methylpyran-2-one (14f) melts at 94°C, while its benzylmercapto analog (14g) melts at 84–86°C due to reduced crystallinity from the bulkier thioether group . Although direct data for the target compound are unavailable, its ethyl ester group likely lowers its melting point compared to the carboxylic acid precursor (119736-16-2).

Applications :

- The ethyl ester derivative is primarily a synthetic intermediate, whereas 5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid (1219-33-6) has documented use in antimicrobial agent development .

Research Findings and Trends

- Substituent Effects: Electron-withdrawing groups (e.g., oxo, ester) at position 4 and 2 enhance the electrophilicity of the pyranone ring, facilitating nucleophilic additions. Conversely, bulky groups (e.g., benzyloxy) at position 3 modulate reactivity by steric hindrance .

- Synthetic Utility : this compound’s ester group simplifies purification compared to carboxylic acids, making it preferable for multi-step syntheses .

Data Tables

Table 1: Physicochemical Properties of Selected Pyran-2-one Derivatives

| Compound | Molecular Formula | Molar Mass (g/mol) | Density (g/cm³) | Boiling Point (°C) | Melting Point (°C) |

|---|---|---|---|---|---|

| This compound | C₁₅H₁₄O₅ | 282.27 | ~1.39* | ~487.5* | N/A |

| 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid | C₁₃H₁₀O₅ | 246.21 | 1.39±0.1 | 487.5±45.0 | N/A |

| Ethyl 4-oxo-4H-pyran-2-carboxylate | C₈H₈O₄ | 168.15 | N/A | N/A | N/A |

*Estimated from precursor data .

Preparation Methods

Detailed Preparation Methods

Benzylation of Hydroxyl Group

- Starting Materials: 3-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one or maltol.

- Reagents: Benzyl chloride as benzylating agent; sodium acetate or potassium carbonate as base.

- Solvents: Methanol, ethanol, acetonitrile, tetrahydrofuran (THF), or 1,4-dioxane.

- Conditions: Reaction temperature around 70 °C; reaction time typically 3 to 20 hours depending on scale and method.

- Catalysts: Weak base salts such as sodium acetate preferred for milder conditions.

- Outcome: Formation of 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one intermediate with yields ranging from 78% to 84% and purity around 96-98%.

| Parameter | Value |

|---|---|

| Starting material | 3-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one (15.5-29.1 kg) |

| Benzyl chloride equivalents | 1.1 eq. |

| Base | Sodium acetate (9.8 kg) |

| Solvent | Methanol (65-148 L) |

| Temperature | 70 °C |

| Reaction time | 3 hours |

| Yield | 78-84% |

| Purity | 96-98% |

| Product | 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one (Compound IV) |

| LC-MS [M+H]+ | 233.08 |

Oxidation to Carboxylic Acid or Ester

- Oxidizing Agents: Sodium hypochlorite (NaClO) with TEMPO as catalyst; sodium chlorite (NaClO2) with ruthenium trichloride (RuCl3·nH2O).

- Conditions: Low temperature (around 5 °C) for TEMPO/NaClO oxidation; room temperature to 25 °C for RuCl3/NaIO4 oxidation.

- Solvents: Dichloromethane, methanol, water mixtures.

- Workup: Addition of sodium thiosulfate to quench excess oxidant; acidification to pH 4; extraction with organic solvents; recrystallization from acetonitrile or ethanol.

- Yields: Typically 56-77% for the acid form; purity above 99%.

Example Reaction Data for TEMPO/NaClO Oxidation:

| Parameter | Value |

|---|---|

| Intermediate | 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one (19.8-39.8 kg) |

| Sodium bicarbonate | 46-77 kg |

| Sodium bromide | 0.9-1.6 kg |

| TEMPO | 1.4-2.3 kg |

| Sodium hypochlorite (10%) | 175-340 kg |

| Temperature | 5 °C |

| Reaction time | 1 hour |

| Yield | 77% |

| Purity | 99% |

| Product | 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid (Compound VI) |

| LC-MS [M+H]+ | 247.06 |

Comparative Analysis of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Advantages | Disadvantages | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Ruthenium trichloride/NaIO4 | Maltol | RuCl3·nH2O, NaIO4, NaClO2 | Effective oxidation | Use of noble metal catalyst; costly | ~56 | >99 |

| Selenium dioxide oxidation | Maltol | SeO2, NaClO2 | Direct oxidation | SeO2 highly toxic and hazardous | <50 | Not stated |

| TEMPO/NaClO oxidation | Benzylated pyranone | TEMPO, NaClO, NaHCO3, NaBr | Mild conditions, scalable | Requires careful temperature control | ~77 | 99 |

| Benzylation with benzyl chloride | 3-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one | Benzyl chloride, NaOAc or K2CO3 | High yield, straightforward | Longer reaction times (up to 20 h) | 78-84 | 96-98 |

Research Findings and Notes

- The synthesis involving benzyl protection followed by TEMPO-mediated oxidation is currently favored for industrial scale due to milder conditions and better safety profile compared to selenium dioxide or ruthenium catalysts.

- Reaction parameters such as temperature, solvent choice, and base type significantly influence yield and purity. Methanol and sodium acetate are preferred for benzylation, while dichloromethane/water biphasic systems are optimal for oxidation.

- The benzylation step requires careful control of stoichiometry and temperature to avoid side reactions and maximize yield.

- Purification by recrystallization from acetonitrile or ethanol ensures high purity (>99%) suitable for pharmaceutical or fine chemical applications.

- The overall process yield can reach up to 73% in optimized multi-step syntheses combining benzylation, oxidation, and crystallization.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Benzylation | Benzyl chloride, NaOAc, MeOH, 70 °C, 3-20 h | 78-84 | 96-98 | Intermediate: 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one |

| Oxidation (TEMPO/NaClO) | TEMPO, NaClO, NaHCO3, NaBr, DCM/H2O, 5 °C, 1 h | 77 | 99 | Final acid product 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid |

| Esterification (if applicable) | Ethanol, acid catalyst (not detailed in sources) | Not specified | Not specified | To obtain ethyl ester from acid |

Q & A

Q. What are the primary synthetic routes for Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions involving substituted pyran precursors. For example, derivatives of 4-oxo-4H-pyran carboxylates can be prepared by reacting ethyl acetoacetate with benzyl-protected hydroxyl groups under acidic or basic conditions. Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (60–100°C), and catalyst selection (e.g., piperidine or acetic acid). Monitoring reaction progress via TLC and isolating intermediates via column chromatography are critical steps .

Example Protocol :

- React ethyl 4-oxo-4H-pyran-2-carboxylate with benzyl bromide in the presence of K₂CO₃ in DMF at 80°C for 12 hours.

- Purify via silica gel chromatography (ethyl acetate/hexane, 3:7).

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- NMR : ¹H and ¹³C NMR can confirm the benzyloxy group (δ 4.5–5.0 ppm for CH₂Ph), ester carbonyl (δ 165–170 ppm), and pyran ring protons (δ 6.0–7.0 ppm for olefinic H) .

- IR : Key peaks include C=O stretches (1700–1750 cm⁻¹ for ester and ketone) and C-O-C stretches (1200–1250 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion peak (e.g., [M+H]⁺ at m/z 289.0845 for C₁₅H₁₄O₅) .

Q. What are the common solubility and stability challenges during storage?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or chlorinated solvents (CH₂Cl₂). Stability issues arise from hydrolysis of the ester group under acidic/basic conditions. Store at –20°C under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved when determining the compound’s structure?

Discrepancies in X-ray diffraction data (e.g., disorder in the benzyloxy group) require iterative refinement using programs like SHELXL ( ). Key steps:

- Apply TWIN and SWAT commands in SHELXL to handle twinning or overlapping electron density.

- Use OLEX2 for real-space refinement and validation of hydrogen bonding networks .

- Compare calculated vs. experimental powder XRD patterns to validate phase purity .

Example Refinement Table :

| Parameter | Value |

|---|---|

| R factor | 0.054 |

| wR factor | 0.182 |

| Data-to-parameter ratio | 13.6 |

| C–C bond length (mean) | 1.395 Å |

| (Adapted from ) |

Q. What strategies improve reactivity in nucleophilic substitution reactions at the 4-oxo position?

The 4-oxo group is electrophilic but sterically hindered. Strategies include:

- Activating the carbonyl via Lewis acids (e.g., AlCl₃ or BF₃·Et₂O) to enhance electrophilicity.

- Using bulky nucleophiles (e.g., Grignard reagents) in THF at low temperatures (–78°C) to minimize side reactions .

- Monitoring regioselectivity via DFT calculations (e.g., Gaussian) to predict attack at C4 vs. C2 .

Q. How does the benzyloxy group influence biological activity, and what structural analogs are promising for SAR studies?

The benzyloxy moiety enhances lipophilicity, improving membrane permeability. Analogs like 3-hydroxy-4-oxo-4H-pyran-2-carboxylic acid ( ) show increased hydrogen-bonding capacity, which can be tested for antimicrobial or enzyme inhibitory activity. SAR studies should compare:

- Electron-withdrawing substituents (e.g., –NO₂ at the benzyl ring) for enhanced electrophilicity.

- Bulkier protecting groups (e.g., trityl instead of benzyl) to modulate steric effects .

Methodological Considerations

Q. What computational tools are recommended for modeling interactions with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding affinities for enzymes (e.g., kinases or proteases).

- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories.

- DFT : Gaussian 16 to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity .

Q. How to address contradictions in biological assay data across studies?

- Dose-response curves : Ensure consistent IC₅₀ measurements (e.g., 3–5 replicates per concentration).

- Control experiments : Use known inhibitors (e.g., staurosporine for kinases) to validate assay conditions.

- Meta-analysis : Apply statistical tools (e.g., R’s metafor package) to reconcile variability in reported EC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.